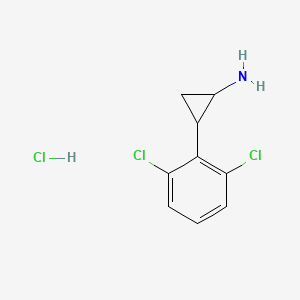

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

Description

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a synthetic organic compound characterized by a cyclopropane ring directly bonded to a 2,6-dichlorophenyl group and an amine functional group. The cyclopropane moiety introduces significant structural rigidity due to its strained three-membered ring, which may influence molecular conformation, stability, and intermolecular interactions. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLVGKZGOXGIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C=CC=C2Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354950-18-7 | |

| Record name | Cyclopropanamine, 2-(2,6-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Typical Synthetic Route

A representative synthetic route for the analogous compound 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride (structurally similar to the 2,6-dichloro derivative) provides a useful model. The methodology can be adapted to the 2,6-dichlorophenyl variant by substituent modification.

| Step | Reaction | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Acylation of substituted benzene | 2,6-Dichlorobenzene + chloroacetyl chloride, AlCl3 catalyst | 2-chloro-1-(2,6-dichlorophenyl)ethanone | Friedel-Crafts acylation |

| 2 | Reduction of keto group | Chiral oxazaborolidine catalyst + borane dimethyl sulfide complex, THF solvent | 2-chloro-1-(2,6-dichlorophenyl)ethanol | Stereoselective reduction |

| 3 | Cyclopropanation | Triethyl phosphonoacetate + sodium hydride in toluene | (1R,2R)-2-(2,6-dichlorophenyl)cyclopropanecarboxylate | Wittig-type cyclopropanation |

| 4 | Conversion to amide | Methyl formate + ammonia | Cyclopropanecarboxamide | |

| 5 | Hofmann rearrangement or chlorination + azide formation | NaOH + NaOCl or NaN3 | Cyclopropanamine intermediate | |

| 6 | Reduction | Catalytic hydrogenation (Pd catalyst) or Zn dust | 2-(2,6-dichlorophenyl)cyclopropan-1-amine | |

| 7 | Salt formation | HCl in suitable solvent | 2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride | Final product |

This sequence is adapted from patent literature describing related cyclopropanamine derivatives (EP2644590A1, WO 01/92200) and general synthetic organic methodologies.

Alternative Synthetic Routes

- Nitro Intermediate Route: Starting from substituted benzyl ketones, conversion to nitro-propanones followed by stereoselective reduction and cyclopropanation, then catalytic hydrogenation to amine.

- Asymmetric Cyclopropanation: Use of chiral ruthenium catalysts or engineered enzymes to achieve high stereoselectivity in cyclopropane ring formation directly from substituted styrenes.

- Hofmann Rearrangement: Conversion of cyclopropanecarboxamides to amines via rearrangement using hypochlorite reagents, providing a mild and stereospecific route.

Industrial Considerations

Industrial synthesis emphasizes:

- Safety and cost-effectiveness (avoiding hazardous reagents like diazomethane or diphenylphosphoryl azide)

- Scalability via telescoped reactions and continuous flow reactors

- High stereochemical purity using biocatalytic or asymmetric catalytic methods

- Efficient purification steps including chiral chromatography and crystallization of hydrochloride salts.

Analytical and Stereochemical Considerations

Stereochemical Control

- Use of chiral oxazaborolidine catalysts in reduction steps ensures enantiomeric excess.

- Chiral auxiliaries or ligands in cyclopropanation steps provide diastereoselectivity.

- Enzymatic methods can achieve >99% diastereoselectivity and >98% enantiomeric excess.

Analytical Techniques

| Technique | Purpose | Details |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity | Columns like Chiralpak AD-H; validated with standards |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H, ^13C, and ^19F NMR for substitution pattern and ring geometry |

| X-ray Crystallography | Absolute configuration | Crystalline derivatives such as mandelate salts |

| Mass Spectrometry (MS) | Molecular weight and purity | Confirm molecular ion peaks |

| Infrared Spectroscopy (IR) | Functional group identification | Amine and cyclopropane characteristic absorptions |

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Reduction + Cyclopropanation + Amide Conversion + Hofmann Rearrangement | 2,6-Dichlorobenzene, chloroacetyl chloride | AlCl3, chiral oxazaborolidine, NaH, methyl formate, NaOCl | Established method, good stereocontrol | Multi-step, moderate yield |

| Nitro Intermediate Route | 2,6-Dichlorobenzene derivatives | DMF, phloroglucinol, sodium iodide, Pd catalyst, Zn dust | Alternative route, catalytic hydrogenation | Requires handling nitro compounds |

| Enzymatic Cyclopropanation | 2,6-Dichlorostyrene, ethyl diazoacetate | Engineered hemoglobin mutants | High stereoselectivity, green chemistry | Requires enzyme production |

| Hofmann Rearrangement on Amides | Cyclopropanecarboxamides | NaOCl or NaOBr | Mild conditions, stereospecific | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Inferred from structural analysis. †No CAS number identified in the provided evidence.

Key Comparison Points

Structural Differences Cyclopropane vs. Clonidine’s imidazoline facilitates hydrogen bonding and π-stacking, critical for its α₂-adrenergic activity . However, the absence of the imidazoline heterocycle in the target compound may reduce affinity for adrenergic receptors .

Synthetic Challenges

- Cyclopropane synthesis often requires specialized reagents (e.g., Simmons-Smith conditions) or photochemical methods, as described in Vogel’s Textbook of Practical Organic Chemistry . In contrast, clonidine’s imidazoline ring can be synthesized via condensation reactions between amines and carbonyl compounds, a more straightforward process .

Physicochemical Properties

- The hydrochloride salt of the target compound likely improves solubility compared to its free base, similar to clonidine hydrochloride. However, its smaller molecular weight (~237.5 vs. 266.55 for clonidine) may influence lipophilicity and membrane permeability .

Potential Applications Clonidine is clinically used for hypertension and ADHD, leveraging its α₂-agonist activity. The target compound’s cyclopropane structure could be explored for novel central nervous system (CNS) targets or as a metabolic stability enhancer in drug design .

Research Findings and Implications

- Limited Pharmacological Data: While clonidine’s mechanism is well-documented, the target compound’s bioactivity remains speculative.

- Regulatory and Safety Considerations : Clonidine hydrochloride is classified as hazardous under OSHA standards due to acute toxicity (oral LD₅₀: 150 mg/kg in rats) . Similar safety evaluations for the target compound are absent in the provided evidence, necessitating precautionary handling.

Biological Activity

2-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring substituted with a dichlorophenyl group. Its molecular formula is C10H10Cl2N·HCl, with a molecular weight of approximately 232.06 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10Cl2N·HCl |

| Molecular Weight | 232.06 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing cyclopropylamine derivatives and aryl halides.

- Reagents : Commonly used reagents include bases like sodium hydride and solvents such as tetrahydrofuran (THF).

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it has shown affinity for:

- Dopamine Receptors : Particularly D3 receptors, which are implicated in mood regulation and reward pathways.

- Serotonin Receptors : Potential modulation of serotonin pathways may contribute to its psychoactive effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies have suggested that it may possess antidepressant-like effects in animal models by modulating dopaminergic and serotonergic systems.

- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegeneration.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Depression Models : In a rodent model of depression, administration of this compound resulted in a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like efficacy .

- Anti-inflammatory Study : In vitro assays demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound:

| Compound | Dopamine Affinity (Ki nM) | Serotonin Affinity (Ki nM) | Notable Effects |

|---|---|---|---|

| This compound | ~10 | ~50 | Antidepressant, anti-inflammatory |

| Other Cyclopropylamines | Varies | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.